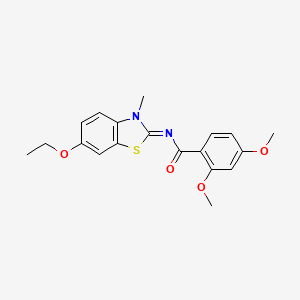

![molecular formula C15H12BrNO6 B2792649 2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzoic acid CAS No. 1993249-65-2](/img/structure/B2792649.png)

2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzoic acid” is a derivative of benzoic acid . It is a complex organic compound that contains bromine, methoxy, nitrobenzyl, and carboxylic acid functional groups .

Molecular Structure Analysis

The molecular structure of “2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzoic acid” is complex due to the presence of multiple functional groups. The compound has a molecular weight of 276.04 . The InChI code for the compound is1S/C8H6BrNO5/c1-15-7-2-4 (8 (11)12)6 (10 (13)14)3-5 (7)9/h2-3H,1H3, (H,11,12) . Physical And Chemical Properties Analysis

“2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzoic acid” has a molecular weight of 276.04 . It is a brown solid at room temperature . It is stored at a temperature of 0-5°C .Scientific Research Applications

Urolithin Derivatives Synthesis

2-Bromo-5-methoxybenzoic acid: serves as a valuable precursor in the synthesis of urolithin derivatives . Urolithins are bioactive compounds formed from ellagic acid, which is abundant in certain fruits (such as pomegranates) and nuts. These derivatives exhibit antioxidant, anti-inflammatory, and potential anticancer properties. Researchers explore their role in promoting gut health and preventing age-related diseases .

Substituted Aminobenzacridines

In medicinal chemistry, 2-Bromo-5-methoxybenzoic acid participates in the construction of substituted aminobenzacridines . These heterocyclic compounds have diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects. Their structural variations allow researchers to fine-tune biological interactions .

8-Chloro-2-methoxydibenzo[b,f]thiepin-10(11H)-one and Its Derivatives

The compound contributes to the synthesis of 8-chloro-2-methoxydibenzo[b,f]thiepin-10(11H)-one and its 3-methoxy derivative . These molecules belong to the class of dibenzothiepins and exhibit potential as psychotropic agents. Researchers investigate their effects on neurotransmitter systems and mood disorders .

Isoindolinone Derivatives

2-Bromo-5-methoxybenzoic acid: plays a crucial role in the preparation of isoindolinone derivatives . Isoindolinones are versatile building blocks in organic synthesis, used for constructing complex molecules. Their applications range from drug discovery to materials science .

Other Synthetic Pathways

Researchers have explored additional synthetic pathways using this compound. For instance:

properties

IUPAC Name |

2-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO6/c1-22-13-6-11(15(18)19)12(16)7-14(13)23-8-9-2-4-10(5-3-9)17(20)21/h2-7H,8H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIFLTBJVGVMQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)Br)OCC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2792566.png)

![Methyl 2-[({4-cyano-5-[2-(dimethylamino)vinyl]-3-isothiazolyl}sulfanyl)methyl]benzenecarboxylate](/img/structure/B2792567.png)

![5-[(2-chlorobenzyl)thio]-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2792569.png)

![Ethyl 8-bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2792571.png)

![2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2792576.png)

![4-(4-(Pyridin-2-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2792577.png)

![2-(allylthio)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2792578.png)

![N-(1-cyanocyclohexyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]propanamide](/img/structure/B2792585.png)

![3-[(4-Bromophenoxy)methyl]benzohydrazide](/img/structure/B2792586.png)

![Ethyl 2-(5-chlorothiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2792587.png)